molecular formula C6H14N2O B11923538 (3R,4R)-4-Aminoazepan-3-ol

(3R,4R)-4-Aminoazepan-3-ol

Cat. No.: B11923538
M. Wt: 130.19 g/mol
InChI Key: IRWCLYGRXRJJSF-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Aminoazepan-3-ol is a chiral compound with a seven-membered ring structure containing an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Aminoazepan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding azepanone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Aminoazepan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-Aminoazepan-3-ol is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential as a scaffold for the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Aminoazepan-3-ol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Hydroxyazepan-3-ol: Similar structure but with a hydroxyl group instead of an amino group.

    (3R,4R)-4-Aminohexan-3-ol: Similar structure but with a six-membered ring.

    (3R,4R)-4-Aminopentan-3-ol: Similar structure but with a five-membered ring.

Uniqueness

(3R,4R)-4-Aminoazepan-3-ol is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-aminoazepan-3-ol

InChI

InChI=1S/C6H14N2O/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1

InChI Key

IRWCLYGRXRJJSF-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)O)N

Canonical SMILES

C1CC(C(CNC1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.